Propionic acid ethyl ester, 3-p-tolyl-3-(2-trifluoromethylbenzylamino)-
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Overview
Description
Propionic acid ethyl ester, 3-p-tolyl-3-(2-trifluoromethylbenzylamino)- is a complex organic compound with a unique structure that combines the properties of propionic acid ethyl ester with a trifluoromethylbenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid ethyl ester, 3-p-tolyl-3-(2-trifluoromethylbenzylamino)- typically involves multiple steps. One common method includes the esterification of propionic acid with ethanol to form propionic acid ethyl ester. This ester is then subjected to further reactions to introduce the p-tolyl and trifluoromethylbenzylamino groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propionic acid ethyl ester, 3-p-tolyl-3-(2-trifluoromethylbenzylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Propionic acid ethyl ester, 3-p-tolyl-3-(2-trifluoromethylbenzylamino)- has several scientific research applications:
Mechanism of Action
The mechanism by which propionic acid ethyl ester, 3-p-tolyl-3-(2-trifluoromethylbenzylamino)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic processes, or influencing signal transduction pathways . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of propionic acid and derivatives with different substituents, such as:
Ethyl propionate: A simpler ester of propionic acid.
3-(p-Tolyl)propionic acid: A related compound with a p-tolyl group.
2,3-Diethoxy-propionic acid, ethyl ester: Another ester with different functional groups.
Uniqueness
This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes .
Properties
Molecular Formula |
C20H22F3NO2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[[2-(trifluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C20H22F3NO2/c1-3-26-19(25)12-18(15-10-8-14(2)9-11-15)24-13-16-6-4-5-7-17(16)20(21,22)23/h4-11,18,24H,3,12-13H2,1-2H3 |
InChI Key |
BJFCVZITPKOYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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